(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is a complex organic compound often used in the synthesis of peptides. This compound is characterized by its unique structure, which includes a cycloheptane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in peptide synthesis to protect amino acids during the coupling process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the cycloheptane-1-carboxylic acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: After the coupling reaction, the Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It plays a role in the design and synthesis of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the coupling process. Once the desired peptide bond is formed, the Fmoc group is removed, allowing the free amino group to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-({[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid: This compound uses a tert-butoxycarbonyl (Boc) group instead of an Fmoc group for protection.
(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
The uniqueness of (1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid lies in its specific structure, which provides distinct steric and electronic properties. These properties make it particularly useful in the synthesis of certain peptides and other complex molecules.
Properties
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)19-12-2-1-3-13-21(19)24-23(27)28-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,1-3,12-14H2,(H,24,27)(H,25,26)/t19-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIQBBMUSBJOO-CTNGQTDRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212250-46-8 |
Source
|
Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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